molecular formula C15H24N2O6 B608831 Mal-PEG2-NH-Boc CAS No. 660843-21-0

Mal-PEG2-NH-Boc

Cat. No.: B608831
CAS No.: 660843-21-0
M. Wt: 328.37
InChI Key: ANPNLGYUZZQPEV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mal-PEG2-NH-Boc is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Mode of Action

This compound, as a part of PROTACs, contains two different ligands connected by a linker . One is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, this compound can selectively degrade target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .

Action Environment

The maleimide group in this compound can react with a thiol group to form a covalent bond . This reaction is sensitive to pH, specifically at pH 6.5~7.5 . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Mal-PEG2-NH-Boc plays a crucial role in biochemical reactions, particularly in the conjugation of biomolecules. The maleimide group in this compound reacts specifically with thiol groups present in cysteine residues of proteins, forming a stable thioether bond. This reaction is highly selective and occurs under mild conditions, making it suitable for various biochemical applications. The Boc-protected amine group can be deprotected under acidic conditions, allowing further functionalization of the compound .

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules. Its ability to conjugate with thiol groups allows it to alter protein function, localization, and interactions. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can be used to label proteins with fluorescent tags, enabling the study of protein dynamics and interactions within cells .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a covalent bond between the maleimide group and thiol groups in biomolecules. This interaction is highly specific and occurs rapidly under physiological conditions. The Boc-protected amine group can be deprotected to expose a primary amine, which can then participate in further chemical reactions. This dual functionality makes this compound a versatile tool for biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its functionality for extended periods, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including disruption of cellular functions and induction of oxidative stress. It is essential to optimize the dosage to achieve the desired effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group can react with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the PEG moiety can influence the solubility and distribution of the compound within biological systems, affecting its overall metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG moiety enhances the solubility of the compound, facilitating its movement across cellular membranes. The maleimide group allows for specific targeting of thiol-containing biomolecules, influencing the localization and accumulation of this compound within cells .

Subcellular Localization

This compound exhibits specific subcellular localization due to its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its effects on target biomolecules. This localization is crucial for studying the function and dynamics of proteins within different cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-NH-Boc typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-15(2,3)23-14(20)16-6-8-21-10-11-22-9-7-17-12(18)4-5-13(17)19/h4-5H,6-11H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPNLGYUZZQPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659628
Record name tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660843-21-0
Record name tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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